2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide
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Overview
Description
2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methoxyphenyl group, and a pyridinyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxo derivatives, reduction may produce amine derivatives, and substitution reactions can result in various substituted products.
Scientific Research Applications
2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Medicine: It may be explored for its pharmacological properties, including potential therapeutic effects.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide involves its interaction with specific molecular targets. The cyano group and the pyridinyl group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Uniqueness
2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide is unique due to the presence of both a methoxyphenyl group and a pyridinyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-cyano-N-(3-methoxyphenyl)-3-pyridin-3-ylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-6-2-5-14(9-15)19-16(20)13(10-17)8-12-4-3-7-18-11-12/h2-7,9,11,13H,8H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTUUCNFHFAPOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(CC2=CN=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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